molecular formula C24H23N7O5 B12378780 Vegfr-2-IN-36

Vegfr-2-IN-36

Cat. No.: B12378780
M. Wt: 489.5 g/mol
InChI Key: QLNNAKRIUXLPJS-MZJWZYIUSA-N
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Description

Vegfr-2-IN-36 is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones. This compound is of significant interest in cancer research due to its potential to inhibit tumor growth by blocking the VEGFR-2 signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-36 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include various halogenating agents, coupling reagents, and catalysts .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Vegfr-2-IN-36 undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new aromatic or aliphatic groups into the molecule .

Scientific Research Applications

Vegfr-2-IN-36 has a wide range of scientific research applications, including:

Mechanism of Action

Vegfr-2-IN-36 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling proteins, ultimately blocking the VEGF-induced angiogenesis pathway. The inhibition of VEGFR-2 leads to reduced endothelial cell proliferation, migration, and survival, which are essential for new blood vessel formation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Vegfr-2-IN-36 include:

Uniqueness

This compound is unique in its high selectivity for VEGFR-2, which minimizes off-target effects and potential toxicity. This selectivity makes it a valuable tool for studying VEGFR-2-specific pathways and for developing targeted cancer therapies .

Properties

Molecular Formula

C24H23N7O5

Molecular Weight

489.5 g/mol

IUPAC Name

N-[(E)-1-[4-[[2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetyl]amino]phenyl]ethylideneamino]-4-hydroxybenzamide

InChI

InChI=1S/C24H23N7O5/c1-14(27-28-22(34)16-6-10-18(32)11-7-16)15-4-8-17(9-5-15)26-19(33)12-31-23(35)20-21(25-13-29(20)2)30(3)24(31)36/h4-11,13,32H,12H2,1-3H3,(H,26,33)(H,28,34)/b27-14+

InChI Key

QLNNAKRIUXLPJS-MZJWZYIUSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)O)/C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=C(N=CN4C)N(C3=O)C

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=C(N=CN4C)N(C3=O)C

Origin of Product

United States

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